methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with appropriate reagents to introduce the thioxo and tetrahydropyrimidine moieties . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Cyclization: It can undergo cyclization reactions to form different ring structures under specific conditions.
Scientific Research Applications
Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used as a probe in biological studies to understand the interactions of similar compounds with biological systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thioxo groups may play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: This compound shares structural similarities but differs in its functional groups and overall reactivity.
2-[2-Methyl-5-phenyl-1-(3,4,5-dimethylphenyl)]: Another structurally related compound with different substituents that affect its chemical properties and applications.
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H24N4O2S/c1-14-10-11-15(2)18(12-14)21-19(13-28(27-21)17-8-6-5-7-9-17)22-20(23(29)30-4)16(3)25-24(31)26-22/h5-13,22H,1-4H3,(H2,25,26,31) |
InChI Key |
CRNCWWNPXBXTOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C3C(=C(NC(=S)N3)C)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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